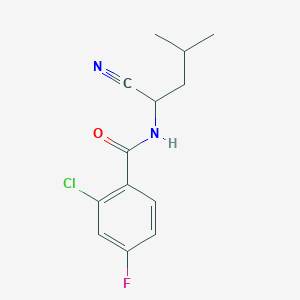

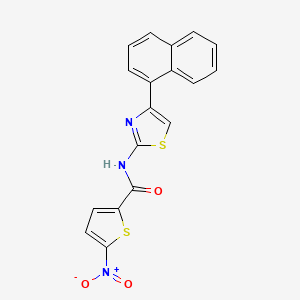

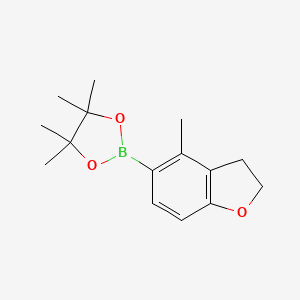

![molecular formula C15H17ClN2O2 B2543815 2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole CAS No. 477887-42-6](/img/structure/B2543815.png)

2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole" is a chemically synthesized molecule that belongs to the indole family. Indoles are heterocyclic compounds with a wide range of biological activities, making them significant in both natural and synthetic contexts. The indole nucleus is a common structure found in many biologically active molecules, including those with anti-tumor and anti-inflammatory properties .

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. One approach to synthesizing indole compounds is through a one-pot method that combines hydroamination and Heck cyclization. This method starts with 2-chloroaniline and involves a TiCl(4)-catalyzed hydroamination followed by a 5-endo Heck cyclization using a palladium complex . Another synthesis method involves the N-alkylation of the indole ring followed by cyclization and condensation reactions, as seen in the synthesis of imidazo[1,2-a]indoles from 2-chloroindole-3-carbaldehyde .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The title compound mentioned in the data provided is likely to have a complex structure due to the presence of a pentanoyloxy imino group attached to the indole nucleus. X-ray diffraction studies are often used to confirm the structure of synthesized indole compounds, as seen in the study of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, which crystallizes in the monoclinic crystal system .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including photochemical cyclization, which can lead to the formation of different isomers. For example, the photochemical cyclization of 1-[3-(chloroacetylamino)propyl]-3-methyl-indole results in the loss of HCl and the formation of three isomers, whose structures are determined by physical and chemical methods . These reactions are important for the diversification of indole-based compounds and their potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and the nature of intermolecular interactions within the crystal lattice. Hirshfeld surface analysis and DFT calculations can be used to understand these interactions and the strength of molecular packing in the crystal, as demonstrated in the study of the benzamide indole derivative . These analyses contribute to the understanding of how the molecular structure affects the properties and potential uses of indole compounds.

科学的研究の応用

Synthesis and Chemical Properties

Indole derivatives like 2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole are of significant interest due to their structural complexity and chemical versatility. The synthesis of indoles has been a critical area of study, offering numerous strategies for constructing the indole core and its functionalization. Techniques such as the Fischer indole synthesis, Bartoli, and Bischler indole syntheses provide frameworks for the preparation of indole compounds, including 2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole (Taber & Tirunahari, 2011). These methods have been pivotal in advancing the synthesis of indole derivatives for research and therapeutic applications.

Biological Activities and Therapeutic Potential

Indole derivatives exhibit a wide range of biological activities, influencing their research applications significantly. For instance, indole-3-carbinol (I3C) and its derivatives, structurally related to 2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole, have shown protective effects against chronic liver diseases, highlighting the therapeutic potential of indoles in hepatic protection (Wang et al., 2016). These findings underscore the importance of indole derivatives in developing treatments for various ailments, including liver conditions.

Furthermore, indoles have been recognized for their antimicrobial properties, offering valuable insights into combating infectious diseases. Research on indole derivatives has demonstrated significant antimicrobial potential, suggesting their application in developing new antimicrobial agents (Kaur et al., 2019). This area of study is particularly relevant in the context of rising antibiotic resistance, where novel compounds like 2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole could offer new therapeutic pathways.

特性

IUPAC Name |

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-3-4-9-14(19)20-17-10-12-11-7-5-6-8-13(11)18(2)15(12)16/h5-8,10H,3-4,9H2,1-2H3/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKPJBJRBXLUMN-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)ON=CC1=C(N(C2=CC=CC=C21)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O/N=C/C1=C(N(C2=CC=CC=C21)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-1-methyl-3-{[(pentanoyloxy)imino]methyl}-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

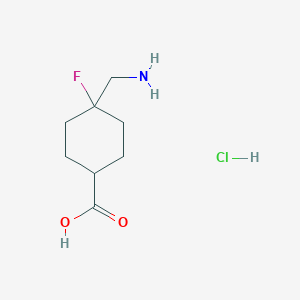

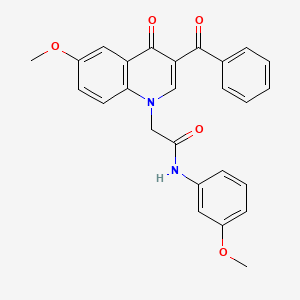

![N-[2-methoxy-4-[3-methoxy-4-[(4-methylbenzoyl)amino]phenyl]phenyl]-4-methylbenzamide](/img/structure/B2543736.png)

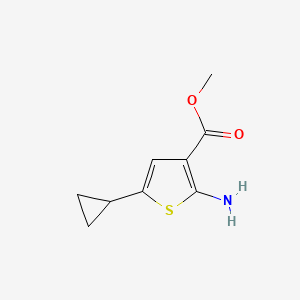

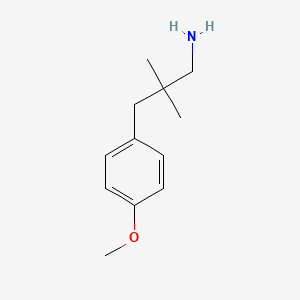

![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)

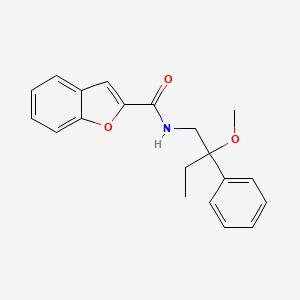

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543746.png)

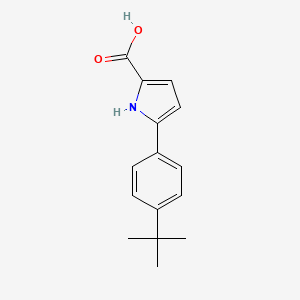

![7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2543754.png)